4-Acetoxy-4'-heptyloxybenzophenone
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Overview
Description
4-Acetoxy-4’-heptyloxybenzophenone is a chemical compound that belongs to the class of benzophenones. It is widely used in the cosmetic industry as a UV filter due to its ability to absorb UV radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-heptyloxybenzophenone typically involves the esterification of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of 4-Acetoxy-4’-heptyloxybenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-4’-heptyloxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
4-Acetoxy-4’-heptyloxybenzophenone has several scientific research applications:
Chemistry: Used as a UV filter in sunscreen formulations and as a photostabilizer in polymers.
Biology: Studied for its potential effects on cellular processes and DNA protection.
Medicine: Investigated for its potential use in photodynamic therapy and as a protective agent against UV-induced skin damage.
Industry: Utilized in the production of UV-resistant coatings and materials.
Mechanism of Action
The primary mechanism of action of 4-Acetoxy-4’-heptyloxybenzophenone involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby preventing the UV radiation from penetrating the skin or degrading materials. This protective effect is primarily due to the presence of the benzophenone core, which is highly effective at absorbing UV radiation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Lacks the acetoxy and heptyloxy groups, making it less effective as a UV filter.
4-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, resulting in different UV absorption properties.
4-Acetoxybenzophenone: Similar structure but without the heptyloxy group, leading to different solubility and stability characteristics.
Uniqueness
4-Acetoxy-4’-heptyloxybenzophenone is unique due to its combination of acetoxy and heptyloxy groups, which enhance its UV absorption capabilities and stability. This makes it particularly effective in applications requiring long-lasting UV protection .
Properties
IUPAC Name |
[4-(4-heptoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-3-4-5-6-7-16-25-20-12-8-18(9-13-20)22(24)19-10-14-21(15-11-19)26-17(2)23/h8-15H,3-7,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYNCUHACGSQRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641723 |
Source
|
Record name | 4-[4-(Heptyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-93-1 |
Source
|
Record name | [4-(Acetyloxy)phenyl][4-(heptyloxy)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Heptyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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